PB-22 N-(4-hydroxypentyl) metabolite
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Overview
Description
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles like JWH 018. PB-22 N-(4-hydroxypentyl) metabolite is an expected metabolite of PB-22, based on the metabolism of JWH 018. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Scientific Research Applications
Metabolism of Synthetic Cannabinoids PB-22
- Study 1 : This study investigated the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, in human hepatocytes. The predominant metabolic pathway identified was ester hydrolysis, producing various pentylindole-3-carboxylic acid metabolites. Several metabolites were identified, primarily through oxidation and glucuronidation processes (Wohlfarth et al., 2014).
Quantification in Human Urine
- Study 2 : This study developed a method for the quantification of 5F-PB-22 and its metabolites in human urine, indicating its application in forensic toxicology. This included identifying metabolites like 5F-PB-22 3-carboxyindole and PB-22 N-5-hydroxypentyl (Minakata et al., 2017).
Metabolism in Cunninghamella elegans
- Study 9 : This study used Cunninghamella elegans, a fungus, to study the metabolism of synthetic cannabinoids like 5F-PB-22 and PB-22. The findings were consistent with previously reported human metabolites, showcasing the potential for using this model organism in studying the metabolism of newly emerging synthetic cannabinoids (Watanabe et al., 2017).
Identification of Enzymes in Metabolism
- Study 20 : This research aimed to identify the enzymes involved in the metabolism of phenylbutyrate, a compound structurally similar to PB-22. It highlighted specific enzymes responsible for different steps in the β-oxidation of PB, which can have implications for understanding the metabolic pathways of related compounds like PB-22 (Palir et al., 2017).
Properties
Molecular Formula |
C23H22N2O3 |
---|---|
Molecular Weight |
374.4 |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)7-6-14-25-15-19(18-10-2-3-11-20(18)25)23(27)28-21-12-4-8-17-9-5-13-24-22(17)21/h2-5,8-13,15-16,26H,6-7,14H2,1H3 |
InChI Key |
USLCLHHNJHEBGL-UHFFFAOYSA-N |
SMILES |
O=C(OC1=C(N=CC=C2)C2=CC=C1)C3=CN(CCCC(O)C)C4=C3C=CC=C4 |
Synonyms |
quinolin-8-yl 1-(4-hydroxypentyl)-1H-indole-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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